
Einecs 265-965-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:
Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.
Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated from hydrogen and other gases.
Distillation: The final product is distilled to obtain the desired fractions.
Análisis De Reacciones Químicas
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes the following types of reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: In the presence of reducing agents, certain impurities can be further reduced.
Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.
Major Products Formed
Oxidation: Peroxides, alcohols, and acids.
Reduction: Hydrocarbons with fewer impurities.
Substitution: Modified hydrocarbons with different functional groups.
Aplicaciones Científicas De Investigación
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and potential toxicity.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Widely used in the production of fuels, lubricants, and other industrial products.
Mecanismo De Acción
The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .
Comparación Con Compuestos Similares
Hydrotreated Middle Distillate can be compared with other similar compounds, such as:
Straight-Run Middle Distillate: Contains higher levels of impurities and aromatics.
Hydrocracked Middle Distillate: Produced through a different refining process, resulting in different chemical properties.
Catalytically Cracked Middle Distillate: Contains different types of hydrocarbons due to the cracking process.
Conclusion
Hydrotreated Middle Distillate (Einecs 265-965-4) is a versatile compound with significant industrial and scientific applications. Its unique properties and production methods make it an important component in various chemical processes and products.
Propiedades
Número CAS |
65886-46-6 |
|---|---|
Fórmula molecular |
C6H6O.C3H9N C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |
Clave InChI |
YLKXGVSMBYZCSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



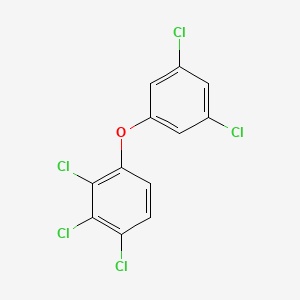
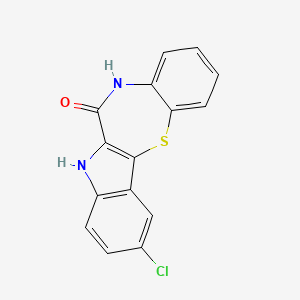
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

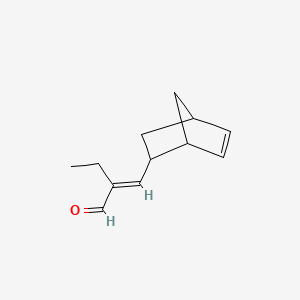
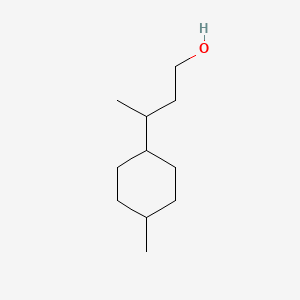
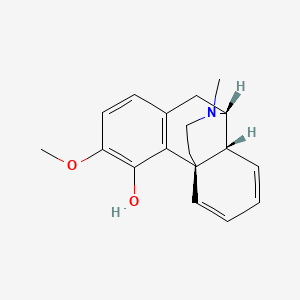
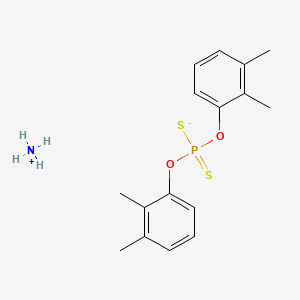

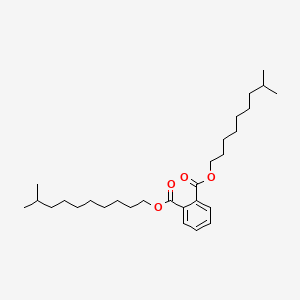
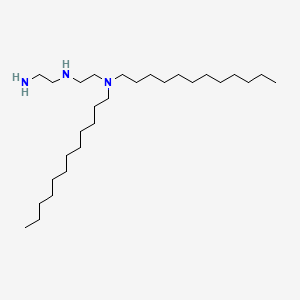

![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)
